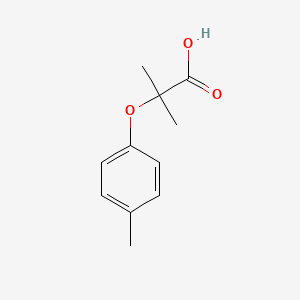

2-Methyl-2-(4-methylphenoxy)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(4-methylphenoxy)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUCRQLGCRZSBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177992 |

Source

|

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23438-11-1 |

Source

|

| Record name | 2-Methyl-2-(4-methylphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23438-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023438111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 2-methyl-2-(p-tolyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a member of the fibrate class of compounds. This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. Beyond a simple recitation of steps, this guide delves into the causality behind the experimental choices, ensuring a thorough understanding of the synthetic process.

Introduction and Significance

This compound belongs to the family of phenoxyisobutyric acid derivatives, which are of significant interest in medicinal chemistry.[1] Many compounds with this core structure exhibit biological activities, most notably as hypolipidemic agents.[1] The synthesis of this and related molecules is, therefore, a crucial aspect of research and development in this area. The protocol detailed herein is based on the robust and well-established Williamson ether synthesis.

Core Synthesis Strategy: The Williamson Ether Synthesis

The formation of the ether linkage in this compound is efficiently achieved through the Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide or, in this case, a phenoxide.[2]

The overall transformation can be represented as follows:

Caption: General reaction scheme for the synthesis of this compound.

The key steps in this synthesis are:

-

Deprotonation of the Phenol: The phenolic proton of p-cresol is acidic and can be removed by a suitable base to form a nucleophilic phenoxide.

-

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of 2-bromo-2-methylpropanoic acid, displacing the bromide leaving group.

-

Workup and Purification: The final product is isolated and purified from the reaction mixture.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| p-Cresol | 108.14 | 50 | 1.0 | 5.41 g |

| 2-Bromo-2-methylpropanoic acid | 167.00 | 55 | 1.1 | 9.19 g |

| Sodium Hydroxide (NaOH) | 40.00 | 110 | 2.2 | 4.40 g |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - | 100 mL |

| Diethyl ether | 74.12 | - | - | As needed |

| 6 M Hydrochloric acid (HCl) | 36.46 | - | - | As needed |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | - | - | As needed |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed |

Step-by-Step Procedure

-

Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (5.41 g, 50 mmol) and N,N-dimethylformamide (DMF, 100 mL).

-

Stir the mixture at room temperature until the p-cresol is completely dissolved.

-

Carefully add sodium hydroxide pellets (4.40 g, 110 mmol) to the solution. The reaction is exothermic, and the flask may warm up. Stir until the sodium hydroxide has dissolved and a solution of the sodium phenoxide is formed.

-

-

Addition of the Alkyl Halide:

-

To the stirred solution of the sodium phenoxide, add 2-bromo-2-methylpropanoic acid (9.19 g, 55 mmol) portion-wise.

-

After the addition is complete, heat the reaction mixture to 80-90 °C using a heating mantle.[1]

-

Maintain the reaction at this temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Reaction Workup:

-

After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 500 mL beaker containing 200 mL of cold water.

-

Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 6 M hydrochloric acid. The product will precipitate as a solid.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts in a separatory funnel and wash with water (2 x 100 mL) and then with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted starting materials.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate, to yield pure this compound as a white solid.

-

Mechanistic Considerations and Rationale

The choice of reagents and conditions is critical for the success of this synthesis.

-

Base: Sodium hydroxide is a sufficiently strong base to deprotonate the acidic phenol (p-cresol) to form the reactive phenoxide nucleophile.[2] An excess of base is used to also neutralize the carboxylic acid of the alkylating agent.

-

Solvent: A polar aprotic solvent like DMF is ideal for this SN2 reaction as it solvates the cation (Na⁺) but not the phenoxide anion, thus increasing the nucleophilicity of the phenoxide.[3]

-

Temperature: Heating the reaction to 80-90 °C increases the reaction rate without promoting significant side reactions, such as elimination.[1]

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Caption: A flowchart illustrating the synthesis workflow for this compound.

Safety Precautions

-

Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

N,N-Dimethylformamide (DMF): A potential irritant and teratogen. Use in a well-ventilated fume hood.

-

2-Bromo-2-methylpropanoic acid: Corrosive and lachrymatory. Handle with care in a fume hood.

-

Diethyl ether: Highly flammable. Ensure there are no ignition sources in the vicinity during its use.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying principles of the Williamson ether synthesis and adhering to the outlined experimental procedure, researchers can reliably prepare this valuable compound for further investigation and application in drug discovery and development.

References

Sources

- 1. US4259509A - 2-Methyl-2-phenoxy-propionic acid derivatives, process for their preparation and therapeutical applications thereof - Google Patents [patents.google.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to the Synthesis of 2-Methyl-2-(4-methylphenoxy)propanoic Acid and Its Pharmacologically Significant Analogs

Introduction: The Fibrate Scaffold and Its Therapeutic Importance

2-Methyl-2-(4-methylphenoxy)propanoic acid and its structural analogs represent a cornerstone in medicinal chemistry, primarily recognized for their role as hypolipidemic agents. This class of compounds, commonly known as "fibrates," has been a staple in the management of dyslipidemia, a condition characterized by abnormal lipid levels in the bloodstream that significantly contributes to cardiovascular disease.[1] Fibrates like Clofibrate, Fenofibrate, Bezafibrate, and Ciprofibrate all share the core 2-aryloxy-2-methylpropanoic acid scaffold.[2] Their therapeutic effect is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in regulating lipid metabolism.[2]

This guide provides a comprehensive overview of the synthetic strategies employed to construct these vital therapeutic agents. We will delve into the core chemical principles, explore detailed reaction mechanisms, provide field-proven experimental protocols, and discuss modern advancements that enhance efficiency and yield. The focus is not merely on the steps of synthesis but on the underlying chemical logic that informs the selection of reagents, conditions, and strategic pathways.

Pillar 1: The Core Synthetic Strategy — Williamson Ether Synthesis

The formation of the characteristic aryloxy ether bond is the lynchpin in the synthesis of this entire class of molecules. The most robust and widely employed method for this transformation is the venerable Williamson ether synthesis.[3][4][5] This reaction, first developed by Alexander Williamson in 1850, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[3][4]

Mechanistic Breakdown

The reaction proceeds in two fundamental steps:

-

Deprotonation: A phenol (or substituted phenol) is treated with a suitable base to generate a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide attacks an alkyl electrophile, typically an alkyl halide or sulfonate, displacing the leaving group in a concerted, backside attack to form the ether linkage.[3][6]

For the synthesis of 2-aryloxy-2-methylpropanoic acid derivatives, the strategy involves the reaction of a substituted phenoxide with an α-halo isobutyrate ester or a related derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.

Figure 1: General mechanism of the Williamson ether synthesis for 2-aryloxy-2-methylpropanoic esters.

Causality Behind Experimental Choices

-

The Nucleophile (Phenol): The choice of the starting phenol determines the substitution pattern on the aromatic ring of the final product. For example, p-cresol is used for the title compound, while p-chlorophenol is the precursor for Clofibrate.[7]

-

The Base: The strength of the base must be sufficient to deprotonate the phenol (pKa ~10) to form the phenoxide.

-

Strong Bases (NaH, KH): Sodium hydride or potassium hydride are excellent choices for generating the alkoxide quantitatively and irreversibly.[4][5] They are often used in anhydrous aprotic solvents.

-

Weaker Bases (K₂CO₃, NaOH): In industrial settings and for aryl ether synthesis, weaker bases like potassium carbonate or sodium hydroxide are often preferred for safety, cost, and ease of handling.[5] These are frequently used in polar aprotic solvents like DMF or acetone.

-

-

The Solvent: The solvent plays a crucial role in solvating the ions and influencing the reaction rate.

-

Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the solvents of choice as they solvate the cation but leave the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the SN2 reaction.[3]

-

Protic Solvents (e.g., Ethanol): These are generally avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction.[3]

-

Pillar 2: Synthesis Protocols and Self-Validating Systems

A robust protocol is a self-validating system where reaction progress can be monitored and the final product can be purified and characterized unambiguously.

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-2-methylpropanoic Acid (Clofibrate Precursor)

This protocol details the synthesis via the acetone/chloroform condensation method, a widely cited and industrially relevant route.[7]

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of p-chlorophenol (1.0 eq) in acetone (10-15 volumes), add powdered sodium hydroxide (4.0 eq) portion-wise while maintaining the temperature below 30°C using an ice bath.

-

Addition of Chloroform: Cool the resulting thick slurry to 15-20°C. Add chloroform (2.0 eq) dropwise over 2-3 hours, ensuring the temperature does not exceed 25°C. The reaction is highly exothermic.

-

Reflux and Monitoring: After the addition is complete, slowly heat the mixture to reflux (~60°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-chlorophenol is consumed.

-

Workup and Isolation: Cool the reaction mixture to room temperature. Carefully add water to dissolve the salts. Distill off the excess acetone under reduced pressure.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. The product will precipitate as a white solid.

-

Purification: Filter the crude product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture) will yield the pure acid.

Validation: The purity of the final product can be confirmed by melting point determination, and its structure verified using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Advancement: The Role of Phase Transfer Catalysis (PTC)

In large-scale industrial synthesis, handling anhydrous solvents and highly reactive bases like NaH can be problematic. Phase Transfer Catalysis (PTC) provides an elegant solution, particularly for the Williamson ether synthesis.[8][9]

A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the water-soluble phenoxide anion from the aqueous phase into the organic phase where the alkyl halide resides.[3] This allows the reaction to proceed under milder, biphasic conditions, often with aqueous NaOH as the base, eliminating the need for expensive anhydrous solvents and strong, hazardous bases.[8][10]

Figure 2: Role of a phase transfer catalyst in the Williamson ether synthesis.

Pillar 3: Synthesis of Key Analogs and Data Presentation

The core synthetic methodologies can be adapted to produce a wide range of fibrate analogs. The primary variation lies in the choice of the starting phenol and, in some cases, subsequent modifications.

Synthetic Pathways for Prominent Fibrates

Figure 3: General synthetic workflow for producing various fibrate analogs.

-

Clofibrate: Synthesized from p-chlorophenol. The resulting acid is typically esterified with ethanol.[7]

-

Bezafibrate: The synthesis starts with tyramine, which is first acylated with 4-chlorobenzoyl chloride. The resulting phenolic amide then undergoes the condensation with acetone and chloroform to build the 2-phenoxy-2-methylpropanoic acid moiety.[10]

-

Fenofibrate: The precursor phenol, (4-chlorophenyl)(4-hydroxyphenyl)methanone, is synthesized first, often via a Friedel-Crafts acylation of anisole with 4-chlorobenzoyl chloride, followed by demethylation. This phenol is then reacted with isopropyl 2-bromo-2-methylpropanoate to form Fenofibrate directly.[11] Alternatively, the acid (Fenofibric acid) can be synthesized and then esterified.[12][13]

-

Ciprofibrate: This analog features a dichlorophenyl group attached to a cyclopropane ring, requiring a more specialized multi-step synthesis for the side chain, but the core ether formation principle remains similar.[1][14][15]

Comparative Data Summary

The following table summarizes the key components for the synthesis of the carboxylic acid precursors of several common fibrates.

| Fibrate Precursor | Starting Phenol | Key Reagents | Typical Solvent(s) | Base | Typical Yield (%) |

| 2-(4-Methylphenoxy)propanoic Acid | p-Cresol | Acetone, Chloroform | Acetone | NaOH | 70-85% |

| Clofibric Acid | p-Chlorophenol | Acetone, Chloroform | Acetone | NaOH | 75-90%[7] |

| Fenofibric Acid | (4-Chlorophenyl)(4-hydroxyphenyl)methanone | Isopropyl 2-bromo-2-methylpropanoate | DMF, DMA | K₂CO₃ | 80-95%[11] |

| Bezafibrate | N-(4-chlorobenzoyl)tyramine | Acetone, Chloroform, PTC | Toluene | NaOH | ~73%[10] |

Conclusion

The synthesis of this compound and its analogs is a mature field, heavily reliant on the robust and versatile Williamson ether synthesis and its variants. The choice between a classic strong base/anhydrous solvent system and a modern phase-transfer catalysis approach is dictated by scale, cost, and safety considerations. Understanding the underlying SN2 mechanism is paramount to troubleshooting and optimizing reaction conditions. The modularity of this synthesis, allowing for wide variation in the starting phenol, has enabled the development of a diverse and clinically successful family of fibrate drugs that continue to be vital in the treatment of metabolic disorders.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved January 17, 2026, from [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Williamson Ether Synthesis. Chemistry Steps. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

-

Williamson Ether Synthesis. J&K Scientific LLC. Retrieved from [Link]

-

Silva, A. T., et al. (2021). Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release. Molecules, 26(18), 5603. Retrieved from [Link]

-

Giampietro, L., et al. (2012). Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(19), 6195-6200. Retrieved from [Link]

- Lee, K., et al. (2010). Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds.Google Patents, EP2240464A2.

-

Majethia, G. N., et al. (2024). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Results in Chemistry, 7, 101323. Retrieved from [Link]

-

Post, S. M., et al. (2001). Fibrates Suppress Bile Acid Synthesis via Peroxisome Proliferator–Activated Receptor-α–Mediated Downregulation of Cholesterol 7α-Hydroxylase and Sterol 27-Hydroxylase Expression. Arteriosclerosis, Thrombosis, and Vascular Biology, 21(11), 1840-1845. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved from [Link]

-

Paoletti, R., et al. (1985). Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats. Lipids, 20(11), 746-752. Retrieved from [Link]

-

Majethia, G. N., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. PMC - NIH. Retrieved from [Link]

- Lee, K., et al. (2014). Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds.Google Patents, US8633223B2.

-

European Medicines Agency. (2011). Assessment report for fenofibrate, bezafibrate, ciprofibrate, and gemfibrozil containing medicinal products. Retrieved from [Link]

- Ryde, N., et al. (2005). Nanoparticulate fibrate formulations.Google Patents, US20050276974A1.

-

Herriott, A. W., & Picker, D. (1975). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 52(1), 57. Retrieved from [Link]

-

Divi's Laboratories Ltd. (2011). Preparation of 2-(4-Bromophenyl)-2-Methylpropanoic Acid. Quick Company. Retrieved from [Link]

-

Ashnagar, A., et al. (2007). Synthesis of A Series of Clofibrate Drugs. Oriental Journal of Chemistry, 23(2). Retrieved from [Link]

-

Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

-

Wang, Y., et al. (2009). Improved synthesis of hypolipidemic drug bezafibrate. Chinese Journal of New Drugs. Retrieved from [Link]

-

Kim, J. H., et al. (2019). Synthesis and Evaluation of Fenofibric Acid Ester Derivatives: Studies of Different Formulation with Their Bioavailability and Absorption Conditions. Journal of the Brazilian Chemical Society, 30(8), 1736-1744. Retrieved from [Link]

-

Divi's Laboratories Ltd. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Eureka | Patsnap. Retrieved from [Link]

Sources

- 1. Ciprofibrate-Loaded Nanoparticles Prepared by Nanoprecipitation: Synthesis, Characterization, and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ema.europa.eu [ema.europa.eu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. One moment, please... [chemistrysteps.com]

- 5. jk-sci.com [jk-sci.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of A Series of Clofibrate Drugs – Oriental Journal of Chemistry [orientjchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effects of ciprofibrate and fenofibrate on liver lipids and lipoprotein synthesis in normo- and hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Methyl-2-(4-methylphenoxy)propanoic Acid and its Analogs as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Introduction: The Therapeutic Potential of Phenoxypropanoic Acid Derivatives

The compound 2-methyl-2-(4-methylphenoxy)propanoic acid belongs to a class of molecules known as phenoxypropanoic acid derivatives. While some members of this chemical family, such as Mecoprop, are utilized as herbicides that mimic plant auxins, a significant and growing body of research has identified the therapeutic potential of this scaffold in the realm of metabolic diseases.[1][2] For researchers and professionals in drug development, the primary mechanism of action of interest for these compounds is their ability to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[3][4]

PPARs are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[5][6] There are three main subtypes, or isotypes, of PPARs:

-

PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[6][7]

-

PPARγ (gamma): Predominantly found in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.[5][6]

-

PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation and the regulation of cholesterol metabolism.[6]

The structural backbone of 2-methyl-2-phenoxypropanoic acid is a key feature of fibrate drugs, which are a class of PPARα agonists used to treat dyslipidemia.[4] Modifications to this core structure have led to the development of potent and selective PPAR agonists, as well as pan-agonists that activate multiple PPAR subtypes.[3][8] This guide will provide an in-depth exploration of the mechanism of action of this compound and its analogs as PPAR agonists, the downstream physiological effects, and the experimental methodologies used to characterize their activity.

Core Mechanism of Action: Ligand-Activated Transcription Factors

The primary mechanism of action for this compound and its pharmacologically active analogs is the direct binding to and activation of PPARs. This process initiates a cascade of molecular events that ultimately alters the transcription of target genes.

Upon entering the cell, the agonist molecule traverses the cytoplasm and enters the nucleus. Inside the nucleus, it binds to the Ligand Binding Domain (LBD) of a PPAR. This binding induces a conformational change in the PPAR protein, which leads to the dissociation of corepressor molecules and the recruitment of coactivator proteins.[9]

The activated PPAR then forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).[10] This PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[9] The entire complex, including the coactivator proteins, then initiates the transcription of these genes, leading to the synthesis of new messenger RNA (mRNA) and subsequently, new proteins. These proteins are the ultimate effectors of the physiological response.

Signaling Pathway of PPARα Activation

The following diagram illustrates the signaling pathway initiated by a PPARα agonist, such as a derivative of 2-methyl-2-phenoxypropanoic acid.

Caption: PPARα signaling pathway initiated by a ligand agonist.

Physiological Consequences of PPAR Activation

The activation of PPARs by agonists like this compound analogs leads to a range of beneficial physiological effects, particularly in the context of metabolic syndrome.

-

Lipid Metabolism: PPARα activation increases the expression of genes involved in fatty acid uptake, transport, and β-oxidation, leading to a reduction in circulating triglycerides. It also increases the production of apolipoproteins A-I and A-II, which are components of HDL, thereby raising HDL cholesterol levels.[4]

-

Glucose Homeostasis: PPARγ agonists, in particular, enhance insulin sensitivity by promoting the differentiation of adipocytes and increasing the expression of genes involved in glucose uptake and metabolism.[5]

-

Inflammation: PPARs can exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory genes.[11]

The specific physiological outcomes depend on the selectivity of the agonist for the different PPAR subtypes. For example, a selective PPARα agonist will primarily impact lipid metabolism, while a PPARγ agonist will have a more pronounced effect on insulin sensitivity. Pan-PPAR agonists, which activate all three subtypes, can offer a broader therapeutic effect for metabolic syndrome by addressing dyslipidemia, insulin resistance, and inflammation simultaneously.[3][8]

Experimental Characterization of PPAR Agonists

A variety of in vitro and in vivo assays are employed to characterize the activity of potential PPAR agonists.

In Vitro Assays

1. Ligand Binding Assays: These assays determine the affinity of a compound for the PPAR ligand-binding domain. A common method is a competitive binding assay where the test compound competes with a radiolabeled known PPAR ligand.

2. Reporter Gene Assays: This is a cell-based functional assay to measure the ability of a compound to activate a PPAR.[12]

-

Principle: Cells are engineered to express a PPAR and a reporter gene (e.g., luciferase) that is under the control of a PPRE.[13][14] When a PPAR agonist activates the receptor, the reporter gene is transcribed, and the resulting protein (e.g., luciferase) produces a measurable signal (e.g., light).[15] The intensity of the signal is proportional to the level of PPAR activation.

-

Experimental Workflow:

Caption: Workflow for a PPAR reporter gene assay.

3. Gene Expression Analysis: The effect of a PPAR agonist on the expression of target genes can be quantified using techniques like quantitative real-time polymerase chain reaction (qRT-PCR) or microarray analysis in relevant cell lines (e.g., hepatocytes for PPARα agonists).[11]

In Vivo Models

Animal models are crucial for evaluating the efficacy and safety of PPAR agonists in a physiological context.[16] Rodent models are commonly used, particularly those that mimic human metabolic diseases.[17]

-

Diet-Induced Obesity Models: Mice or rats are fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia. The test compound is then administered to assess its ability to reverse these metabolic abnormalities.[8]

-

Genetic Models: Genetically modified animals, such as the db/db mouse (which lacks the leptin receptor and develops obesity and diabetes), are also used to study the effects of PPAR agonists on glucose and lipid metabolism.[3]

Table 1: Quantitative Data for Exemplar 2-Aryl-2-Methylpropionic Acid PPAR Agonists

| Compound | Target | Assay Type | EC50 (nM) | Reference |

| GW590735 | PPARα | Transactivation | 4 | [4] |

| MHY2013 | Pan-PPAR | Luciferase Reporter | Comparable to specific agonists | [3] |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Structure-Activity Relationship (SAR) Insights

The 2-methyl-2-phenoxypropanoic acid scaffold is a privileged structure for PPAR agonism. The "acid head" of the molecule is crucial for interacting with the receptor, while modifications to the aromatic ring and the linker can modulate potency and selectivity for the different PPAR subtypes.[18][19] For instance, the addition of a methyl group at the 4-position of the phenoxy ring, as in the topic compound, can influence the binding affinity and efficacy. Further substitutions on the phenoxy ring have been explored to develop highly potent and selective PPAR agonists like GW590735.[4]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds for the treatment of metabolic diseases through the activation of PPARs. Their mechanism of action, involving the ligand-dependent regulation of gene transcription, offers a powerful means to correct metabolic imbalances. The continued exploration of the structure-activity relationships within this chemical class, coupled with rigorous in vitro and in vivo characterization, will be instrumental in the development of next-generation PPAR agonists with improved efficacy and safety profiles. The use of pan-PPAR agonists is a particularly exciting area of research, as these compounds have the potential to provide a multi-faceted therapeutic approach to the complex pathophysiology of metabolic syndrome.

References

-

Chem-Impex. 2-(4-Methylphenoxy)propionic acid. Available from: [Link]

-

Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433–37446. Available from: [Link]

-

Willson, T. M., et al. (2000). Substituted 2-[(4-Aminomethyl)phenoxy]-2-methylpropionic Acid PPARα Agonists. 1. Discovery of a Novel Series of Potent HDLc Raising Agents. Journal of Medicinal Chemistry, 43(4), 527–550. Available from: [Link]

-

Wikipedia. Mecoprop. Available from: [Link]

-

Gao, X., et al. (2020). Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation. Journal of Medicinal Chemistry, 63(5), 2513–2526. Available from: [Link]

-

Smith, A. J., & Smith, J. C. (2018). Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PPAR Research, 2018, 8162803. Available from: [Link]

-

EXTOXNET. Mecoprop. Available from: [Link]

-

Kersten, S., et al. (2000). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews, 21(6), 671–692. Available from: [Link]

-

Tan, Y. H., et al. (2021). Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence. International Journal of Molecular Sciences, 22(16), 8591. Available from: [Link]

-

Oyama, T., et al. (2017). Structural Biology Inspired Development of a Series of Human Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligands: From Agonist to Antagonist. Molecules, 22(10), 1648. Available from: [Link]

-

Festa, C., et al. (2023). Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). Marine Drugs, 21(2), 90. Available from: [Link]

-

PubChem. Mecoprop. Available from: [Link]

-

Saidi, S. A., et al. (2008). In vitro and in vivo effects of the PPAR-alpha agonists fenofibrate and retinoic acid in endometrial cancer. Molecular Cancer, 7, 33. Available from: [Link]

-

Brown, P. J., et al. (2005). Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents. Journal of Medicinal Chemistry, 48(24), 7687–7705. Available from: [Link]

-

INDIGO Biosciences. Human Peroxisome Proliferator-Activated Receptor Alpha Reporter Assay System. Available from: [Link]

-

Haluzik, M., et al. (2008). The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice. PPAR Research, 2008, 280963. Available from: [Link]

-

Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433–37446. Available from: [Link]

-

Takahashi, S., et al. (2011). Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability. Journal of Health Science, 57(2), 136–143. Available from: [Link]

-

Lee, J. H., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget, 8(23), 37433–37446. Available from: [Link]

-

Wang, Y., et al. (2021). Preclinical experiments involving PPARα agonists consist of in vitro cell studies and in vivo animal experiments... ResearchGate. Available from: [Link]

-

Oyama, K., et al. (2019). Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line. Journal of Biological Chemistry, 294(26), 10219–10230. Available from: [Link]

-

Mallya, R., & Lewis, S. (2024). Selecting an Appropriate Animal Model for Dyslipidemia. Indian Journal of Pharmaceutical Education and Research, 58(3s), s683-s692. Available from: [Link]

-

Yamashita, S., et al. (2020). Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases. Journal of Atherosclerosis and Thrombosis, 27(8), 743–762. Available from: [Link]

-

INDIGO Biosciences. Mouse Peroxisome Proliferator-Activated Receptor Alpha. Available from: [Link]

-

NIH VideoCasting and Podcasting. Peroxisome Proliferator-Activated Receptors (PPARs): Novel Targets for the Treatment and Prevention of a Variety of Diseases. Available from: [Link]

-

ResearchGate. PPAR γ luciferase reporter gene activation of the most efficacious... Available from: [Link]

Sources

- 1. Mecoprop - Wikipedia [en.wikipedia.org]

- 2. deq.mt.gov [deq.mt.gov]

- 3. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituted 2-[(4-aminomethyl)phenoxy]-2-methylpropionic acid PPARalpha agonists. 1. Discovery of a novel series of potent HDLc raising agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. korambiotech.com [korambiotech.com]

- 13. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 14. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Biological activity of 2-Methyl-2-(p-tolyloxy)propanoic acid

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-2-(p-tolyloxy)propanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the known and potential biological activities of 2-Methyl-2-(p-tolyloxy)propanoic acid, a member of the aryloxyalkanoic acid class of compounds. Due to its structural similarity to several well-characterized pharmacologically and biologically active molecules, this guide synthesizes evidence to predict its primary mechanisms of action. We explore its potential as a lipid-modifying agent via PPARα agonism, its anti-inflammatory properties through COX enzyme inhibition, and its herbicidal activity as a synthetic auxin mimic. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and a practical framework for the experimental validation of these activities.

Introduction and Molecular Profile

2-Methyl-2-(p-tolyloxy)propanoic acid is an aromatic carboxylic acid featuring a tolyloxy group linked to a propanoic acid backbone. Its structure is foundational to a diverse range of biologically active compounds. While specific research on this molecule is limited, its core structure is homologous to three significant classes of active agents: fibrate drugs, phenoxy herbicides, and a subset of non-steroidal anti-inflammatory drugs (NSAIDs). This guide will therefore explore the biological activity of 2-Methyl-2-(p-tolyloxy)propanoic acid through the lens of these established compound families, providing a robust, scientifically-grounded hypothesis of its function.

Chemical Structure and Properties:

-

IUPAC Name: 2-Methyl-2-(4-methylphenoxy)propanoic acid

-

Synonyms: 2-p-Tolyloxy-propionic acid

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

Caption: Chemical structure of 2-Methyl-2-(p-tolyloxy)propanoic acid.

Potential Pharmacological and Biological Activities

Based on structural analogy, we can project three primary biological activities for this compound. The following sections detail the mechanisms of these potential activities.

Lipid-Modifying Activity via PPARα Agonism

The structure of 2-Methyl-2-(p-tolyloxy)propanoic acid closely resembles that of fibrates, a class of drugs used to treat dyslipidemia. The mechanism of fibrates is mediated by their activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2]

Mechanism of Action: PPARα is a ligand-activated nuclear receptor that acts as a key transcription factor in regulating lipid metabolism.[2] Upon binding by an agonist like a fibrate, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1] This binding initiates a cascade of transcriptional changes, including:

-

Increased Fatty Acid Oxidation: Upregulation of genes involved in fatty acid uptake and β-oxidation, leading to reduced triglyceride synthesis.[2][3]

-

Enhanced Lipolysis: Increased expression of lipoprotein lipase (LPL), which hydrolyzes triglycerides in circulating lipoproteins, and decreased expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[1]

-

Increased HDL Cholesterol: Increased transcription of genes for apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL).[2]

This concerted action results in a significant reduction of plasma triglycerides and an increase in HDL cholesterol levels.[2]

Caption: PPARα signaling pathway for lipid modification.

Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

The propanoic acid moiety is a classic feature of many NSAIDs, such as ibuprofen. These drugs exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[4][5]

Mechanism of Action: COX enzymes (isoforms COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[6]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa and support platelet aggregation.[7]

-

COX-2 is typically inducible and is upregulated at sites of inflammation, producing the prostaglandins that mediate inflammatory responses.[7]

By inhibiting COX enzymes, 2-Methyl-2-(p-tolyloxy)propanoic acid would likely prevent the synthesis of prostaglandins, thereby reducing inflammation and pain.[8] The relative selectivity for COX-1 versus COX-2 would determine its efficacy and side-effect profile. Selective inhibition of COX-2 is associated with anti-inflammatory effects with a lower risk of gastrointestinal issues.[7]

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Herbicidal Activity via Synthetic Auxin Action

Phenoxy herbicides, such as Mecoprop, are structural analogues of 2-Methyl-2-(p-tolyloxy)propanoic acid.[9][10] These compounds function as synthetic mimics of the natural plant hormone indole-3-acetic acid (IAA), or auxin.[11]

Mechanism of Action: In sensitive broadleaf plants, synthetic auxins overwhelm the natural hormonal balance.[12] The mechanism involves binding to auxin receptors, primarily the TIR1/AFB family of F-box proteins.[13] This binding promotes the degradation of Aux/IAA transcriptional repressor proteins.[13] The removal of these repressors leads to the continuous, uncontrolled activation of auxin-responsive genes, resulting in:

-

Uncontrolled cell elongation and division.

-

Ethylene production, leading to leaf epinasty (downward curling).[13]

-

Disrupted tissue growth and vascular damage.

This cascade of events ultimately leads to the death of the susceptible plant.[14] Grasses are generally tolerant due to differences in translocation, metabolism, and anatomy.[12]

Proposed Experimental Validation Framework

To empirically determine the biological activities of 2-Methyl-2-(p-tolyloxy)propanoic acid, a tiered experimental approach is recommended. The following protocols provide a robust starting point for in vitro and in vivo characterization.

Caption: Proposed workflow for experimental validation.

Protocol: In Vitro PPARα Activation Assay

This assay determines if the test compound can function as an agonist for the human PPARα receptor. A common method is a cell-based luciferase reporter assay.[15]

Principle: Engineered cells are used that co-express the human PPARα ligand-binding domain (fused to a DNA-binding domain) and a reporter gene (e.g., firefly luciferase) under the control of a PPRE. If the test compound activates PPARα, the complex binds to the PPRE and drives the expression of luciferase, which produces a measurable light signal.

Step-by-Step Methodology:

-

Cell Culture: Plate engineered PPARα reporter cells (e.g., from INDIGO Biosciences) in a 96-well plate and allow them to adhere for 4-6 hours.[15]

-

Compound Preparation: Prepare a serial dilution of 2-Methyl-2-(p-tolyloxy)propanoic acid in the appropriate screening medium. Also prepare a positive control (e.g., GW7647) and a vehicle control (e.g., DMSO).

-

Cell Treatment: Remove the culture medium from the cells and add the diluted test compound, positive control, and vehicle control to respective wells.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Lysis and Detection: Lyse the cells and add a luciferase detection reagent according to the manufacturer's protocol.

-

Measurement: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data by calculating the fold activation over the vehicle control. Plot the fold activation against the compound concentration and determine the EC₅₀ value (the concentration that produces 50% of the maximal response).

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay quantifies the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 isoforms. A colorimetric inhibitor screening assay is a standard method.[16][17]

Principle: The assay measures the peroxidase activity of COX. The enzyme converts arachidonic acid to PGG₂, which is then reduced to PGH₂. This peroxidase activity is measured by monitoring the appearance of an oxidized colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm).[17] An inhibitor will reduce the rate of color development.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, hemin, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the colorimetric substrate as per the kit manufacturer's instructions (e.g., Cayman Chemical).

-

Compound Preparation: Prepare serial dilutions of the test compound. Include a non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as positive controls, and a vehicle control.

-

Reaction Setup: In separate wells of a 96-well plate for COX-1 and COX-2, add assay buffer, hemin, and the respective enzyme.

-

Inhibitor Addition: Add the diluted test compound, controls, or vehicle to the appropriate wells and incubate for a short period (e.g., 5 minutes) at 25°C.

-

Reaction Initiation: Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid to all wells.

-

Measurement: Immediately read the absorbance at the appropriate wavelength over time using a plate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction rates. Determine the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against concentration to calculate the IC₅₀ value for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).

Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a classic and highly reproducible model for evaluating the acute anti-inflammatory activity of a compound in rodents.[18][19]

Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling).[20] The effectiveness of an anti-inflammatory compound is measured by its ability to reduce this swelling compared to a control group.

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male Wistar rats or Swiss mice to the laboratory conditions for at least one week.

-

Grouping: Randomly assign animals to experimental groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin, 10-20 mg/kg), and Test Compound groups (at various doses).

-

Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal using a plethysmometer or digital calipers.

-

Compound Administration: Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[18]

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[21]

-

Edema Measurement: Measure the paw volume or thickness at regular intervals post-carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[22]

-

Data Analysis: Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the baseline measurement. Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula: % Inhibition = [(Mean Edema of Control - Mean Edema of Treated) / Mean Edema of Control] x 100

Data Presentation (Illustrative Templates)

The following tables are templates for summarizing the quantitative data obtained from the proposed experiments.

Table 1: In Vitro PPARα Activation Profile

| Compound | EC₅₀ (µM) | Max Fold Activation |

|---|---|---|

| 2-Methyl-2-(p-tolyloxy)propanoic acid | [Insert Value] | [Insert Value] |

| GW7647 (Positive Control) | [Insert Value] | [Insert Value] |

Table 2: In Vitro COX Inhibition Profile

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|---|

| 2-Methyl-2-(p-tolyloxy)propanoic acid | [Insert Value] | [Insert Value] | [Insert Value] |

| Indomethacin (Positive Control) | [Insert Value] | [Insert Value] | [Insert Value] |

Table 3: In Vivo Anti-inflammatory Effect on Carrageenan-Induced Paw Edema in Rats

| Treatment Group (Dose) | Paw Volume Increase (mL) at 3 hr | % Inhibition of Edema |

|---|---|---|

| Vehicle Control | [Insert Value] | - |

| Test Compound (Low Dose) | [Insert Value] | [Insert Value] |

| Test Compound (High Dose) | [Insert Value] | [Insert Value] |

| Indomethacin (10 mg/kg) | [Insert Value] | [Insert Value] |

Conclusion and Future Directions

2-Methyl-2-(p-tolyloxy)propanoic acid presents a compelling subject for biological investigation due to its structural relationship to established lipid-modifying, anti-inflammatory, and herbicidal agents. The mechanistic pathways outlined in this guide—PPARα agonism, COX inhibition, and synthetic auxin activity—provide a strong, evidence-based foundation for targeted research.

The immediate priority is to execute the proposed experimental framework to confirm these activities and quantify the compound's potency and selectivity. Subsequent research should focus on structure-activity relationship (SAR) studies to optimize its activity for a desired therapeutic or agricultural application, followed by comprehensive ADME/Tox profiling to assess its drug-like properties and safety.

References

-

StatPearls. COX Inhibitors. NCBI Bookshelf. Available at: [Link]

- Fruchart JC, Duriez P, Staels B. [Molecular mechanism of action of the fibrates]. Arch Mal Coeur Vaiss. 2000;93(7 Spec No 2):11-4.

-

Patsnap Synapse. What are COX-1 inhibitors and how do they work?. 2024. Available at: [Link]

- Staels B, Dallongeville J, Auwerx J, Schoonjans K, Leitersdorf E, Fruchart JC. Mechanism of action of fibrates on lipid and lipoprotein metabolism.

-

Grossmann K. Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO. 2012. Available at: [Link]

-

Fruchart JC. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Semantic Scholar. 1998. Available at: [Link]

- Fruchart JC. [New concepts on the mechanism of action of fibrates and therapeutic prospectives in atherosclerosis]. Bull Acad Natl Med. 2001;185(3):565-80; discussion 580-2.

-

Fruchart JC, Santos RD, Aguilar-Salinas C, et al. Mechanisms of action of fibrates and selective PPARα modulators (SPPARMα). ResearchGate. 2021. Available at: [Link]

- Vane JR, Botting RM. Mechanism of action of anti-inflammatory drugs. Int J Tissue React. 1998;20(1):3-15.

-

UNL. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Available at: [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available at: [Link]

-

Grossmann K. Auxin Herbicide Action: Lifting the Veil Step by Step. PMC. 2010. Available at: [Link]

-

de Lira L, da Silva T, de Oliveira A, et al. Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). MDPI. 2022. Available at: [Link]

-

The Ohio State University Pressbooks. 17.3 Herbicides that Mimic or Interfere with Auxin. Available at: [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. Available at: [Link]

-

UNL MediaHub. Auxin and Auxinic Herbicide Mechanisms of Action. 2018. Available at: [Link]

-

Miles L. κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. 2025. Available at: [Link]

-

Walker MC, Gierse JK. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. 2010. Available at: [Link]

-

ResearchGate. COX-1 and COX-2 inhibitors | Request PDF. 2025. Available at: [Link]

-

Cleveland Clinic. COX-2 Inhibitors: What They Are, Uses & Side Effects. Available at: [Link]

-

Morris CJ. Carrageenan-Induced Paw Edema in the Rat and Mouse. Springer Nature Experiments. 2003. Available at: [Link]

-

Walker MC, Gierse JK. In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. 2010. Available at: [Link]

-

Ballo B, Sanogo R, et al. In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. 2022. Available at: [Link]

-

Blake BE, Cope RB, et al. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays. PMC. 2020. Available at: [Link]

-

ResearchGate. How can I assay cyclooxygenase pathway inhibition for plant extracts?. 2014. Available at: [Link]

-

Indigo Biosciences. Human PPARα Reporter Assay Kit. Available at: [Link]

-

Wolf DC, et al. trans-Activation of PPARα and Induction of PPARα Target Genes by Perfluorooctane-Based Chemicals. Oxford Academic. 2008. Available at: [Link]

-

PubChem. 2-(2-Methylphenoxy)propanoic acid. Available at: [Link]

-

Yu J, et al. Metabolic Control of Viral Infection through PPAR-α Regulation of STING Signaling. bioRxiv. 2019. Available at: [Link]

-

NIST. Propanoic acid, 2-methyl-. NIST WebBook. Available at: [Link]

-

ResearchGate. Principle of the in vitro PPARß/δ transactivation assay. This assay is.... Available at: [Link]

-

Wikipedia. Mecoprop. Available at: [Link]

-

PubChem. Mecoprop. Available at: [Link]

-

PharmaCompass. .alpha.-(2-Methyl-4-chlorophenoxy)propionic acid. Available at: [Link]

Sources

- 1. [Molecular mechanism of action of the fibrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of action of fibrates on lipid and lipoprotein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Mechanism of action of fibrates on lipid and lipoprotein metabolism. | Semantic Scholar [semanticscholar.org]

- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What are COX-1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. researchgate.net [researchgate.net]

- 9. Mecoprop - Wikipedia [en.wikipedia.org]

- 10. Mecoprop | C10H11ClO3 | CID 7153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]

- 12. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 13. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scielo.br [scielo.br]

- 15. In vitro activity of a panel of per- and polyfluoroalkyl substances (PFAS), fatty acids, and pharmaceuticals in peroxisome proliferator-activated receptor (PPAR) alpha, PPAR gamma, and estrogen receptor assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. academicjournals.org [academicjournals.org]

- 18. inotiv.com [inotiv.com]

- 19. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

A Comprehensive Spectroscopic Guide to 2-Methyl-2-(4-methylphenoxy)propanoic Acid for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound of interest in various research and development domains. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of the principles, experimental protocols, and interpretation of key spectroscopic techniques essential for the structural elucidation and characterization of this molecule.

Introduction: The Structural Significance of this compound

This compound belongs to the class of phenoxyalkanoic acids, a scaffold with diverse biological activities. Its structural features—a carboxylic acid moiety, a sterically hindered quaternary carbon, and a substituted aromatic ring—give rise to a unique spectroscopic signature. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing purity, and understanding its chemical behavior in various experimental settings. This guide will dissect each of these spectroscopic methods, providing both theoretical grounding and practical insights into their application for this specific molecule.

Principles of Spectroscopic Analysis

A multi-spectroscopic approach is crucial for the unambiguous characterization of organic molecules. Each technique provides a unique piece of the structural puzzle.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy probe the magnetic environments of the hydrogen and carbon nuclei, respectively. The chemical shift of a nucleus is highly sensitive to its local electronic environment, providing information about the types of atoms and functional groups nearby. Furthermore, through-bond spin-spin coupling in ¹H NMR reveals the connectivity of different proton environments.

-

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, causing the bonds to stretch or bend. This technique is particularly powerful for identifying the presence of key functional groups, such as the carbonyl (C=O) and hydroxyl (O-H) groups of the carboxylic acid and the C-O ether linkage in this compound.

-

Mass Spectrometry (MS): Mass spectrometry determines the mass-to-charge ratio (m/z) of ionized molecules. Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint and valuable information about the molecule's structure and stability.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous sample preparation and adherence to validated experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid obscuring signals of interest.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

Transfer the solution to a 5 mm NMR tube, ensuring a solvent height of 4-5 cm.

-

Cap the NMR tube securely to prevent solvent evaporation.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is crucial for high-resolution spectra.

-

Acquire the ¹H NMR spectrum, typically using a single pulse experiment.

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Caption: Workflow for FTIR data acquisition.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

-

The sample is vaporized by heating under high vacuum.

-

-

Ionization and Fragmentation:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺•), and subsequently fragment into smaller, charged species.

-

-

Mass Analysis and Detection:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

-

Caption: Workflow for EI-MS data acquisition.

Data Interpretation and Structural Elucidation

While experimental data for this compound is available on platforms like SpectraBase, direct access to the raw data can be limited. [1]Therefore, the following interpretation is based on a combination of available information and predictions derived from the analysis of structurally related compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift due to hydrogen bonding and exchange. |

| ~7.1 | Doublet | 2H | Ar-H | Aromatic protons ortho to the methyl group. |

| ~6.8 | Doublet | 2H | Ar-H | Aromatic protons ortho to the ether oxygen. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | The methyl group attached to the aromatic ring. |

| ~1.6 | Singlet | 6H | -C(CH₃)₂ | The two equivalent methyl groups on the quaternary carbon, appearing as a singlet due to the absence of adjacent protons. |

Causality in Signal Assignment: The downfield shift of the aromatic protons is due to the deshielding effect of the aromatic ring current. The protons ortho to the electron-donating methyl group are expected to be slightly upfield compared to those ortho to the more electronegative oxygen atom. The broadness of the carboxylic acid proton is a characteristic feature resulting from chemical exchange with residual water and intermolecular hydrogen bonding.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is expected to exhibit the following signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178-182 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears at a very downfield chemical shift. |

| ~155 | Ar-C (ether) | The aromatic carbon directly attached to the ether oxygen is deshielded. |

| ~130 | Ar-C (methyl) | The aromatic carbon bearing the methyl group. |

| ~130 | Ar-CH | The aromatic methine carbons. |

| ~120 | Ar-CH | The aromatic methine carbons. |

| ~80 | -C(CH₃)₂ | The quaternary carbon is deshielded by the adjacent oxygen and carbonyl group. |

| ~25 | -C(CH₃)₂ | The carbons of the two equivalent methyl groups on the quaternary center. |

| ~20 | Ar-CH₃ | The carbon of the methyl group attached to the aromatic ring. |

Expertise in Interpretation: The chemical shifts are predicted based on the known effects of substituents on aromatic rings and the electronic environment of the aliphatic carbons. The presence of a quaternary carbon is a key feature that simplifies the spectrum in that region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~2980 | C-H stretch | Alkyl |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1500 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

| ~1170 | C-O stretch | Carboxylic Acid |

Trustworthiness of Assignments: The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. [2][3]The strong C=O stretch around 1710 cm⁻¹ further confirms the presence of the carboxylic acid. The C-O stretching of the aryl ether is expected in the 1200-1250 cm⁻¹ region.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound (Molecular Weight: 194.23 g/mol ) is predicted to show the following key fragments:

| m/z | Proposed Fragment |

| 194 | [M]⁺• (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 107 | [HOC₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 45 | [COOH]⁺ |

| 43 | [C(CH₃)₂]⁺ |

Mechanistic Insights into Fragmentation: The molecular ion, if observed, would confirm the molecular weight. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (a mass loss of 45 amu). [4]Cleavage of the ether bond can also occur, leading to fragments corresponding to the phenoxy and the propanoic acid moieties. The tropylium ion at m/z 91 is a common fragment for compounds containing a benzyl-like group.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural characterization of this compound. The predicted spectroscopic data presented in this guide, based on established principles and data from related compounds, offers a robust framework for researchers to confirm the identity and purity of this molecule in their studies. The detailed experimental protocols further serve as a practical resource for acquiring high-quality data.

References

-

SpectraBase. This compound. [Link]

-

Navarrete-Vázquez, G., et al. (2008). 2-Methyl-2-(4-nitro-phen-oxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2261. [Link]

-

PubChem. 2-(4-Methoxyphenoxy)-2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. 1H NMR spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of propanoic acid. [Link]

-

PubChem. Mecoprop. [Link]

-

NIST WebBook. Propanoic acid, 2-methyl-, 2-methylpropyl ester. [Link]

-

Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. [Link]

-

FooDB. 2-Methylpropanoic acid. [Link]

-

ResearchGate. Mass spectrum of 2-methyl propanoic acid. [Link]

-

ChemSrc. 2-(4-Methoxyphenoxy)propanoic acid. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. mass spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH fragmentation pattern of m/z m/e ions for analysis and identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-2-(4-methylphenoxy)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Methyl-2-(4-methylphenoxy)propanoic acid, a compound of interest in various scientific domains. Drawing from available spectral data and analogous chemical syntheses, this document offers a detailed exploration of its structure, synthesis, and physicochemical characteristics, tailored for a scientific audience engaged in research and development.

Molecular Structure and Identification

This compound is an aromatic carboxylic acid. Its structure features a phenoxy group at the 2-position of a 2-methylpropanoic acid backbone. The phenyl ring is further substituted with a methyl group at the 4-position (para-position).

The molecular formula for this compound is C₁₁H₁₄O₃, and it has a molecular weight of 194.23 g/mol .[1] The structural arrangement of this molecule imparts specific chemical properties and potential for biological activity, making it a subject of interest for further investigation.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | SpectraBase[1] |

| Molecular Weight | 194.23 g/mol | SpectraBase[1] |

| InChI | InChI=1S/C11H14O3/c1-8-4-6-9(7-5-8)14-11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) | SpectraBase[1] |

| InChIKey | OQUCRQLGCRZSBH-UHFFFAOYSA-N | SpectraBase[1] |

| Canonical SMILES | CC1=CC=C(C=C1)OC(C)(C)C(=O)O | PubChem |

Synthesis and Mechanistic Insights

The proposed synthesis involves the reaction of p-cresol with a halo-derivative of 2-methylpropanoic acid. A particularly effective approach would be the reaction of the sodium or potassium salt of p-cresol with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester. This strategy is supported by the successful synthesis of the analogous compound, 2-Methyl-2-(4-nitro-phenoxy)propanoic acid, which was prepared by reacting 4-nitrophenol with ethyl 2-bromo-2-methylpropionate, followed by ester hydrolysis.[3]

Proposed Synthetic Pathway:

Sources

A Technical Guide to the Discovery and Synthesis of Novel Phenoxypropanoic Acid Derivatives

Foreword: The Enduring Versatility of the Phenoxypropanoic Acid Scaffold

The phenoxypropanoic acid framework represents a remarkable class of molecules, demonstrating profound versatility across disparate scientific domains. Initially rising to prominence in the mid-20th century as potent and selective herbicides that reshaped modern agriculture, these compounds are now at the forefront of contemporary drug discovery, offering new hope for treating metabolic diseases, inflammation, and even cancer.[1][2][3] This dual identity as both crop-protecting agents and potential human therapeutics underscores the scaffold's unique chemical tractability and its ability to interact with a wide array of biological targets.

This guide is crafted for researchers, medicinal chemists, and drug development professionals. It eschews a rigid, templated format in favor of a narrative that logically unfolds the science behind these compounds. We will journey from the foundational chemistry and stereochemical nuances of the core scaffold to the sophisticated synthetic strategies employed in modern laboratories. We will then delve into the intricate mechanisms of action that confer their potent biological effects, explore the critical structure-activity relationships that guide optimization, and conclude with robust protocols for their analysis and characterization. Each section is grounded in established scientific principles, supported by authoritative references, to provide a self-validating and trustworthy resource for advancing your own research endeavors.

Chapter 1: The Chemical Core: Understanding the Phenoxypropanoic Acid Scaffold

At its heart, the phenoxypropanoic acid molecule is an elegant assembly of three key components: a substituted phenyl ring linked via an ether oxygen to a propanoic acid backbone. A critical feature is the chiral center at the alpha-carbon (C2) of the propanoic acid chain. This stereocenter is not a mere structural footnote; it is a fundamental determinant of biological activity.